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molecular formula C14H14O2 B154531 (S,S)-(-)-Hydrobenzoin CAS No. 2325-10-2

(S,S)-(-)-Hydrobenzoin

Cat. No. B154531
M. Wt: 214.26 g/mol
InChI Key: IHPDTPWNFBQHEB-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07034026B2

Procedure details

To a slurry of 97.0 g of benzil in 1 liter of 95% EtOH was added 20 g of sodium borohydride. After stirring 10 minutes, the mixture was diluted with 1 liter of water and the mixture was treated with activated carbon. The mixture was then filtered trough supercel and the filtrate heated and diluted with an additional 2 liters of water until it became slightly cloudy. The mixture was then cooled to 0 to 5° C. and the resulting crytals were collected and washed with cold water. The crystals were then dried in vacuo.
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:10])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[BH4-].[Na+]>CCO.O>[C:11]1([CH:9]([CH:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[OH:8])[OH:10])[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
97 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)C(=O)C1=CC=CC=C1
Name
Quantity
20 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
After stirring 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the mixture was treated with activated carbon
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered trough supercel
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate heated
ADDITION
Type
ADDITION
Details
diluted with an additional 2 liters of water until it
CUSTOM
Type
CUSTOM
Details
the resulting crytals were collected
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
The crystals were then dried in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C1(=CC=CC=C1)C(O)C(O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07034026B2

Procedure details

To a slurry of 97.0 g of benzil in 1 liter of 95% EtOH was added 20 g of sodium borohydride. After stirring 10 minutes, the mixture was diluted with 1 liter of water and the mixture was treated with activated carbon. The mixture was then filtered trough supercel and the filtrate heated and diluted with an additional 2 liters of water until it became slightly cloudy. The mixture was then cooled to 0 to 5° C. and the resulting crytals were collected and washed with cold water. The crystals were then dried in vacuo.
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:10])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[BH4-].[Na+]>CCO.O>[C:11]1([CH:9]([CH:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[OH:8])[OH:10])[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
97 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)C(=O)C1=CC=CC=C1
Name
Quantity
20 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
After stirring 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the mixture was treated with activated carbon
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered trough supercel
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate heated
ADDITION
Type
ADDITION
Details
diluted with an additional 2 liters of water until it
CUSTOM
Type
CUSTOM
Details
the resulting crytals were collected
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
The crystals were then dried in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C1(=CC=CC=C1)C(O)C(O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07034026B2

Procedure details

To a slurry of 97.0 g of benzil in 1 liter of 95% EtOH was added 20 g of sodium borohydride. After stirring 10 minutes, the mixture was diluted with 1 liter of water and the mixture was treated with activated carbon. The mixture was then filtered trough supercel and the filtrate heated and diluted with an additional 2 liters of water until it became slightly cloudy. The mixture was then cooled to 0 to 5° C. and the resulting crytals were collected and washed with cold water. The crystals were then dried in vacuo.
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:10])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[BH4-].[Na+]>CCO.O>[C:11]1([CH:9]([CH:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[OH:8])[OH:10])[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
97 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)C(=O)C1=CC=CC=C1
Name
Quantity
20 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
After stirring 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the mixture was treated with activated carbon
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered trough supercel
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate heated
ADDITION
Type
ADDITION
Details
diluted with an additional 2 liters of water until it
CUSTOM
Type
CUSTOM
Details
the resulting crytals were collected
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
The crystals were then dried in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C1(=CC=CC=C1)C(O)C(O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07034026B2

Procedure details

To a slurry of 97.0 g of benzil in 1 liter of 95% EtOH was added 20 g of sodium borohydride. After stirring 10 minutes, the mixture was diluted with 1 liter of water and the mixture was treated with activated carbon. The mixture was then filtered trough supercel and the filtrate heated and diluted with an additional 2 liters of water until it became slightly cloudy. The mixture was then cooled to 0 to 5° C. and the resulting crytals were collected and washed with cold water. The crystals were then dried in vacuo.
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:10])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[BH4-].[Na+]>CCO.O>[C:11]1([CH:9]([CH:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[OH:8])[OH:10])[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
97 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)C(=O)C1=CC=CC=C1
Name
Quantity
20 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
After stirring 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the mixture was treated with activated carbon
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered trough supercel
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate heated
ADDITION
Type
ADDITION
Details
diluted with an additional 2 liters of water until it
CUSTOM
Type
CUSTOM
Details
the resulting crytals were collected
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
The crystals were then dried in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C1(=CC=CC=C1)C(O)C(O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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